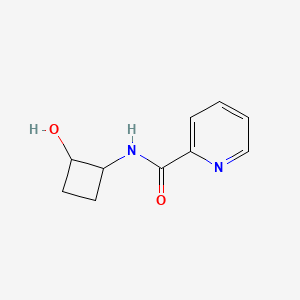

N-(2-hydroxycyclobutyl)pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis details for “N-(2-hydroxycyclobutyl)pyridine-2-carboxamide” are not available, carboxamide derivatives have been synthesized via condensation reactions . For example, a new adeninecarboxamide ligand, N-(9H-purin-6-yl)pyridine-2-carboxamide (H2pzac), has been synthesized by a green chemistry method using tetrabutylammunium bromide (TBAB) ionic liquid as an environmentally friendly reaction medium .Molecular Structure Analysis

The molecular structure of carboxamide derivatives can vary. In one molecule, the dihedral angle between furan and pyridine rings was found to be 73.52 (14)° .Chemical Reactions Analysis

Carboxamide derivatives have been used in various fields such as in asymmetric catalysis . They have also been used in the synthesis of compounds with possible antitumor properties .Scientific Research Applications

Synthetic Chemistry Applications

N-(2-hydroxycyclobutyl)pyridine-2-carboxamide derivatives have been utilized as key intermediates in the synthesis of complex molecules. For instance, they have been involved in the synthesis of spirocyclic dihydropyridines, which are important due to their drug-like features. The dearomatizing cyclization of N-alkenyl pyridine carboxamides, a category to which this compound belongs, leads to the formation of these spirocyclic compounds. This synthesis showcases the utility of this compound derivatives in constructing complex and biologically relevant molecules (Senczyszyn et al., 2013).

Biological Activity

This compound derivatives have shown promising biological activities, including antimicrobial and antitumor properties. For example, certain derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating significant efficacy against bacterial and fungal strains. This highlights their potential as lead compounds in the development of new antimicrobial agents (Zhuravel et al., 2005).

Additionally, these compounds have been investigated for their antitumor activities, with some derivatives showing inhibition effects against cancer cell lines comparable to standard drugs. This suggests their potential application in cancer research and therapy (Riyadh, 2011).

Photocatalytic Applications

In environmental science, derivatives of this compound have been studied for their photocatalytic degradation properties. For example, the TiO2 photocatalytic degradation of pyridine, which shares the pyridine core with this compound, has been explored, demonstrating the potential of these compounds in environmental cleanup and pollution control (Maillard-Dupuy et al., 1994).

Mechanism of Action

“N-(2-hydroxycyclobutyl)pyridine-2-carboxamide” is a selective inhibitor of Janus kinase 3 (JAK-3), which plays a crucial role in the signaling pathways of various cytokines and growth factors that are important for lymphocyte development.

Safety and Hazards

properties

IUPAC Name |

N-(2-hydroxycyclobutyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-9-5-4-7(9)12-10(14)8-3-1-2-6-11-8/h1-3,6-7,9,13H,4-5H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGCSWRIZXKSAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC(=O)C2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424122.png)

![N-(1-cyanocycloheptyl)-2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2424125.png)

![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2424128.png)

![[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B2424131.png)

![3-cyano-6-cyclopropyl-N-[3-(hydroxymethyl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2424132.png)

![1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B2424133.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2424136.png)

![7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B2424138.png)

![Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2424144.png)